2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid is a synthetic compound with the molecular formula C21H19NO4 and a molecular weight of 349.39 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Alkyne: The protected amino compound is then subjected to a reaction with an alkyne precursor, such as propargyl bromide, under basic conditions to form the alkyne moiety.
Coupling Reaction: The final step involves coupling the alkyne-containing intermediate with a carboxylic acid derivative to form the desired product.
Industrial Production Methods
the general principles of large-scale peptide synthesis, including the use of automated peptide synthesizers and solid-phase synthesis techniques, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Piperidine or other strong bases are commonly used to remove the Fmoc group.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of free amino derivatives.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid is primarily related to its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]pent-4-ynoic acid: Similar structure with an additional amido group.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: Contains a methoxy group instead of an alkyne.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxybutanoic acid moiety.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid is unique due to its alkyne functionality, which allows for a wide range of chemical modifications and applications in synthetic chemistry and biochemistry .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRHLYBXKFNPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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